

A Comprehensive Spectroscopic and Analytical Guide to 4-Bromo-5-methylpyridin-2-amine

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Compound of Interest

Compound Name: 4-Bromo-5-methylpyridin-2-amine

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This guide offers a detailed examination of the spectroscopic properties of **4-Bromo-5-methylpyridin-2-amine**, a key building block in the synthesis of pharmaceuticals and other specialty chemicals.^[1] Through a multi-technique approach, this document provides the foundational data and experimental context necessary for unambiguous structural confirmation and quality control.

Compound Overview

4-Bromo-5-methylpyridin-2-amine is a substituted pyridine featuring an amine group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures.^{[1][2]}

Table 1: Chemical Identity of **4-Bromo-5-methylpyridin-2-amine**

Identifier	Value
IUPAC Name	4-Bromo-5-methylpyridin-2-amine
Synonyms	2-Amino-4-bromo-5-methylpyridine, 4-Bromo-5-methyl-2-pyridinamine
CAS Number	183299-46-1
Molecular Formula	C ₆ H ₇ BrN ₂
Molecular Weight	187.04 g/mol [3]
Structure (SMILES)	<chem>CC1=C(Br)C=C(N)N=C1</chem>

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum reveals three distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are indicative of the electronic environment of each proton.

Table 2: ¹H NMR Spectral Data for **4-Bromo-5-methylpyridin-2-amine** (CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.078	Singlet	1H	H-6 (Pyridine)
6.406	Singlet	1H	H-3 (Pyridine)
4.481	Singlet (broad)	2H	-NH ₂ (Amino)
2.277	Singlet	3H	-CH ₃ (Methyl)
Data sourced from patent CN201410406851.[1]			

Expert Interpretation:

- The downfield shift of the H-6 proton (8.078 ppm) is characteristic of a proton adjacent to the nitrogen in the pyridine ring.
- The H-3 proton at 6.406 ppm is shielded by the electron-donating amino group.
- The broad singlet for the amino protons is typical and its chemical shift can vary with concentration and solvent.
- The methyl group protons appear as a sharp singlet at 2.277 ppm.

While specific experimental data for the ^{13}C NMR of this exact isomer is not readily available in the searched literature, predicted values based on similar pyridine derivatives provide a reliable reference for structural confirmation.^[2] The spectrum is expected to show six distinct carbon signals.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **4-Bromo-5-methylpyridin-2-amine**

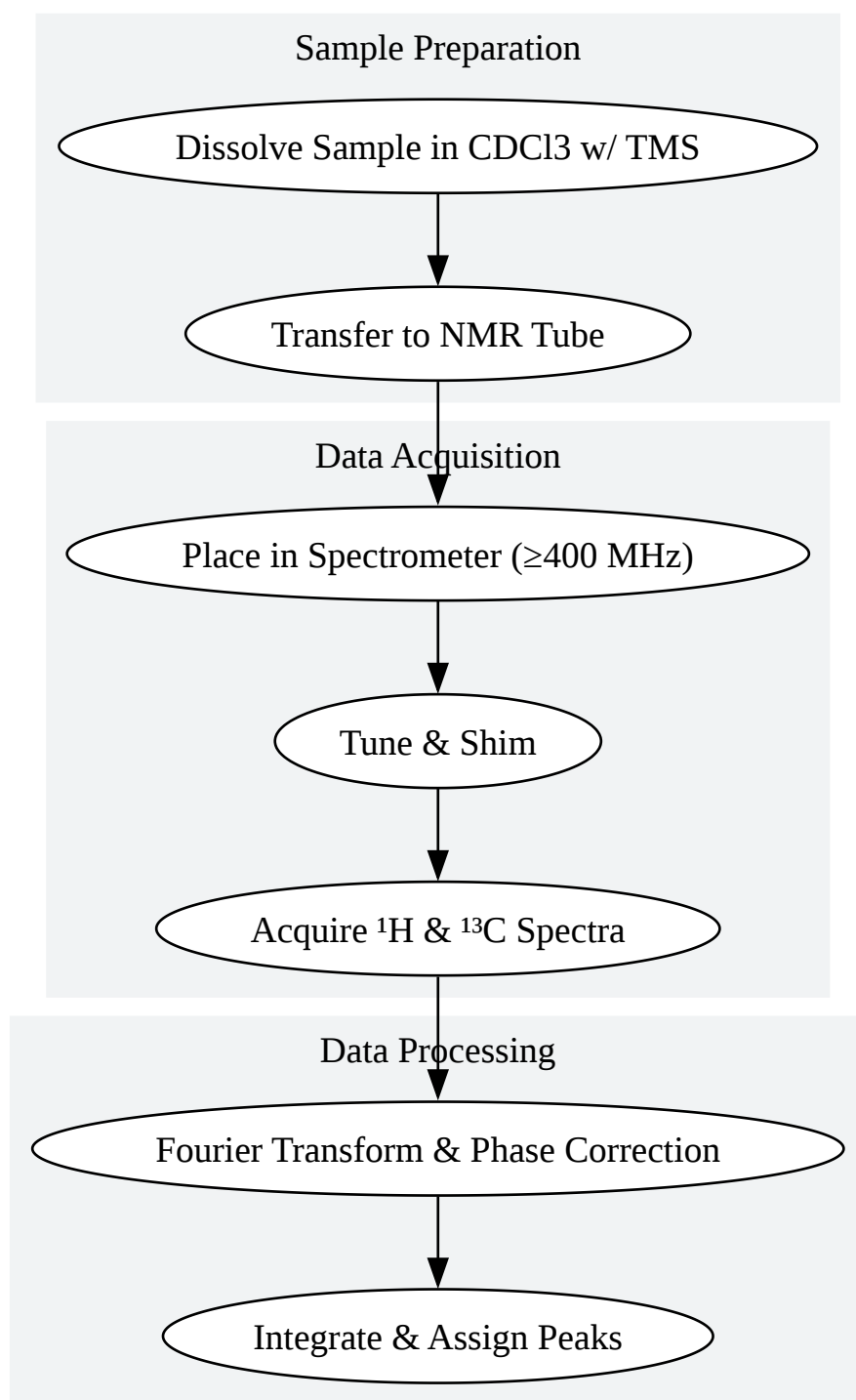
Predicted Chemical Shift (δ , ppm)	Assignment
~158	C-2 (C-NH ₂)
~150	C-6
~148	C-5 (C-CH ₃)
~110	C-4 (C-Br)
~108	C-3
~18	C-7 (-CH ₃)

Causality Behind Experimental Choices:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.
- Internal Standard: Tetramethylsilane (TMS) is typically used to reference the chemical shifts to 0 ppm, ensuring data comparability across different instruments.

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-5-methylpyridin-2-amine** in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Acquire the ¹³C spectrum, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.



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Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. [2]

The IR spectrum of **4-Bromo-5-methylpyridin-2-amine** will display characteristic absorption bands corresponding to its key functional groups.

Table 4: Key IR Absorption Bands for **4-Bromo-5-methylpyridin-2-amine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500-3300	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3100-3000	C-H Stretch (aromatic)	Pyridine Ring
2950-2850	C-H Stretch (aliphatic)	Methyl Group (-CH ₃)
1650-1590	N-H Bend (scissoring)	Primary Amine (-NH ₂)
1600-1450	C=C and C=N Stretch	Pyridine Ring
~1100-1000	C-Br Stretch	Bromo Group

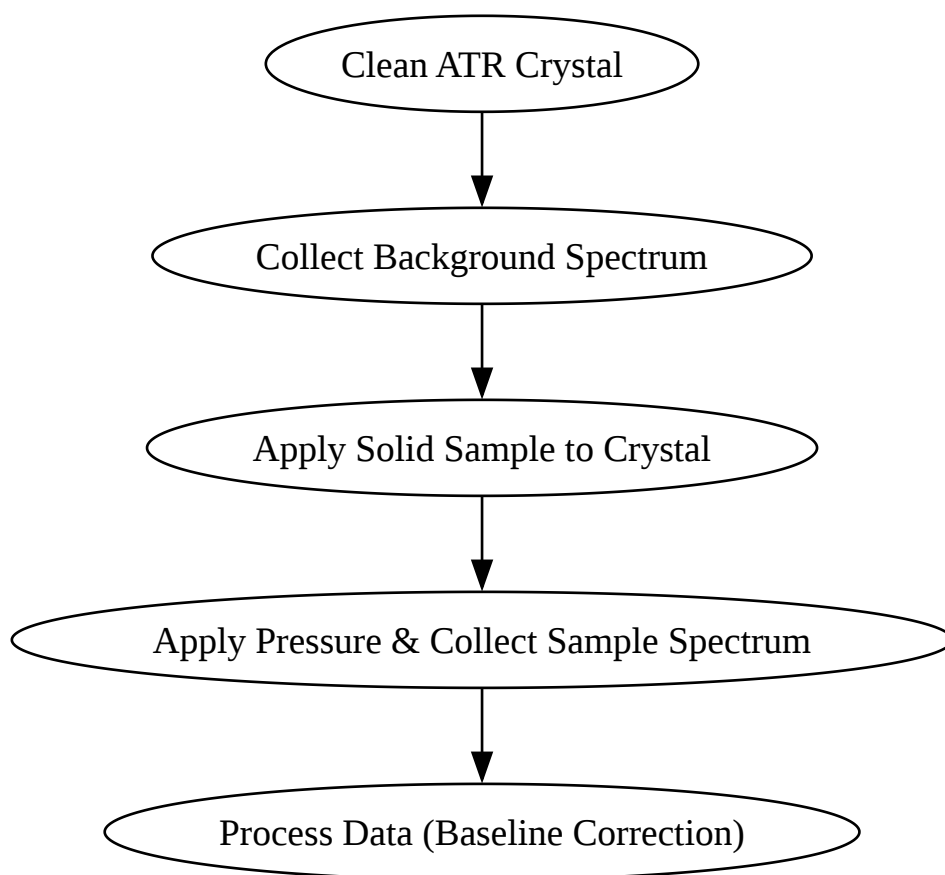
Vibrational frequencies are based on typical ranges for these functional groups.[4]

Expert Interpretation:

- The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). [4]
- Absorptions in the 1600-1450 cm⁻¹ range confirm the aromatic nature of the pyridine ring.
- The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively without comparative analysis.

Attenuated Total Reflectance (ATR) is a common, convenient technique for obtaining IR spectra of solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
- Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO_2 , H_2O) contributions.
- Sample Application: Place a small amount of the solid **4-Bromo-5-methylpyridin-2-amine** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the spectrum.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.



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Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.^[2]

Electrospray Ionization (ESI), a soft ionization technique, is well-suited for this polar molecule.

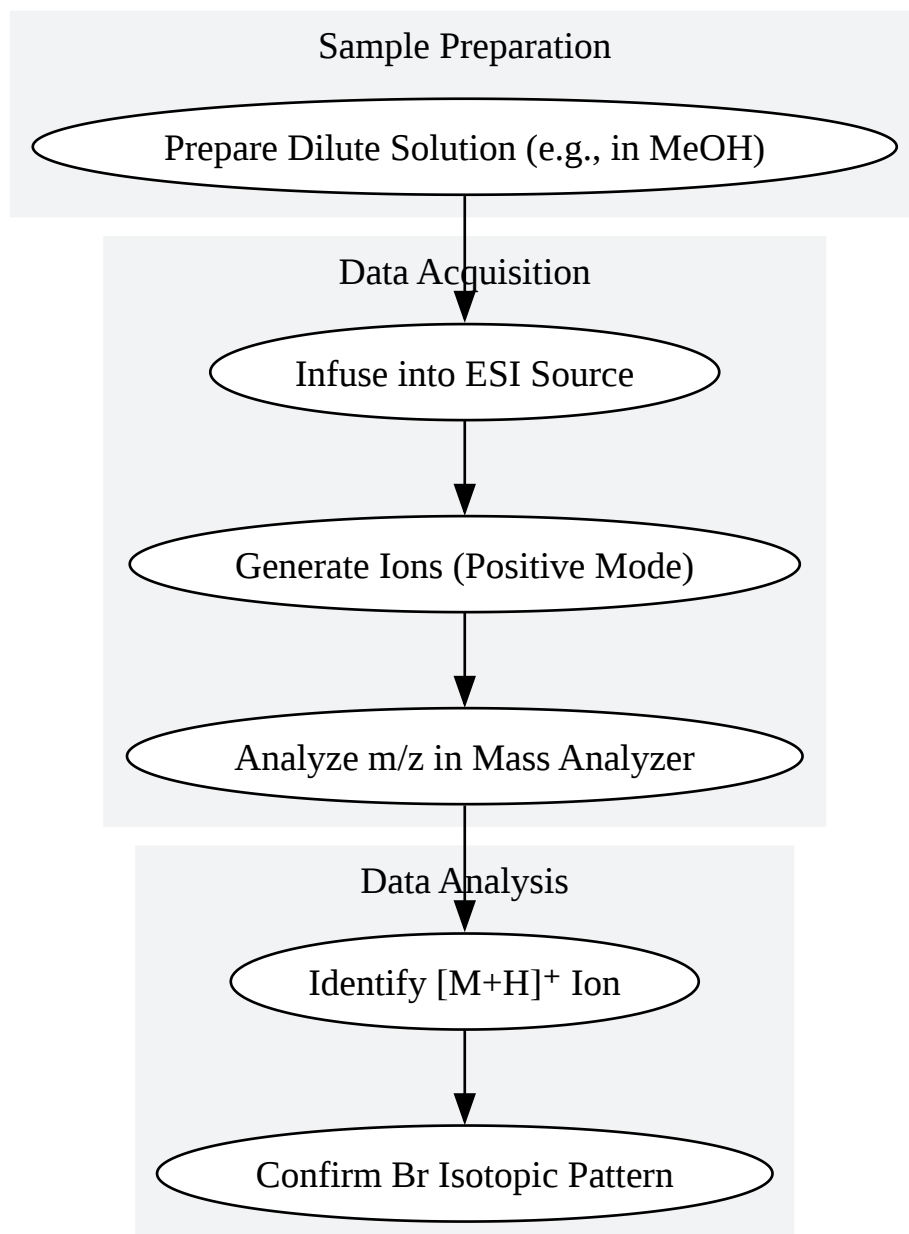
Table 5: ESI-MS Data for **4-Bromo-5-methylpyridin-2-amine**

m/z Value	Ion	Description
188 / 190	$[M+H]^+$	Protonated molecular ion
187 / 189	$[M]^+$	Molecular ion (less common in ESI)
Data is consistent with reported values. ^[1]		

Expert Interpretation:

- **Isotopic Pattern:** The most critical diagnostic feature is the presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., 188 and 190). This is the characteristic isotopic signature of the bromine atom (^{79}Br and ^{81}Br occur in an approximate 1:1 natural abundance).
- **Protonation:** In ESI-MS, the basic nitrogen atoms of the pyridine ring and the amino group are readily protonated, leading to the observation of the $[M+H]^+$ ion as the base peak.
- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

- Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).



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Caption: General workflow for ESI-MS analysis.

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